Kallidin

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La kallidina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

La kallidina ejerce sus efectos al unirse a los receptores de bradiquinina, principalmente al receptor B2 de bradiquinina . Este receptor es un receptor acoplado a proteína G que activa varias vías de señalización aguas abajo, incluida la vía de la fosfolipasa C, que conduce a la producción de trifosfato de inositol y diacilglicerol . Estos segundos mensajeros dan como resultado la liberación de iones calcio y la activación de la proteína quinasa C, lo que lleva en última instancia a diversos efectos fisiológicos como vasodilatación, aumento de la permeabilidad vascular y sensación de dolor .

Compuestos similares:

Bradiquinina: Un nonapéptido que es muy similar a la kallidina pero carece del residuo de lisina en el extremo N-terminal.

Des-Arg9-Bradiquinina: Un metabolito de la bradiquinina que ha perdido el residuo de arginina C-terminal.

Des-Arg10-Kallidina: Un metabolito de la kallidina que ha perdido el residuo de arginina C-terminal.

Unicidad: La kallidina es única en su estructura debido a la presencia de un residuo de lisina adicional en el extremo N-terminal en comparación con la bradiquinina . Esta diferencia estructural permite que la kallidina interactúe con diferentes enzimas y receptores, lo que lleva a efectos fisiológicos distintos .

Análisis Bioquímico

Biochemical Properties

Kallidin is produced on cell surfaces by limited proteolysis from their precursors, the kininogens . It is processed by kinin-liberating enzymes named kallikreins . Tissue kallikrein mostly utilizes L-kininogen as the substrate to produce the kinin this compound, whereas plasma kallikrein acts mostly if not exclusively on H-kininogen to generate the bradykinin hormone .

Cellular Effects

This compound plays a significant role in various cellular processes. It acts as a vasodilator and an inflammatory mediator in various signaling cascades . It is associated with inflammatory response pathway mediating diverse functions in vascular permeability like thrombosis and blood coagulation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various biomolecules. It binds to G-protein-coupled receptors and triggers Ca2±dependent nitric oxide and/or prostaglandin-dependent signaling pathways .

Temporal Effects in Laboratory Settings

It is known that this compound is a short-lived peptide hormone , indicating that its effects may be transient and could change over time.

Metabolic Pathways

This compound is involved in the kallikrein–kinin system (KKS), a metabolic pathway associated with inflammatory response . It interacts with various enzymes and cofactors within this pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La kallidina se produce por la escisión proteolítica del cininógeno a través de la acción de la calicreína tisular . El proceso implica la escisión del cininógeno de bajo peso molecular para producir kallidina. Esta reacción generalmente ocurre en condiciones fisiológicas, con la calicreína tisular actuando como enzima.

Métodos de producción industrial: En un entorno industrial, la kallidina puede sintetizarse utilizando tecnología de ADN recombinante para producir calicreína tisular, que luego se utiliza para escindir el cininógeno para producir kallidina. Este método garantiza un alto rendimiento y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La kallidina experimenta varios tipos de reacciones, que incluyen:

Escisión proteolítica: La kallidina puede convertirse en bradiquinina por la aminopeptidasa.

Degradación: La kallidina puede ser degradada por la carboxipeptidasa M y N, así como por otras peptidasas.

Reactivos y condiciones comunes:

Enzima aminopeptidasa: Convierte la kallidina en bradiquinina.

Carboxipeptidasa M y N: Degradan la kallidina en péptidos más pequeños.

Productos principales:

Bradiquinina: Formada por la acción de la aminopeptidasa sobre la kallidina.

Des-Arg10-Kallidina: Formada por la acción de la carboxipeptidasa.

Comparación Con Compuestos Similares

Bradykinin: A nonapeptide that is very similar to kallidin but lacks the lysine residue at the N-terminal end.

Des-Arg9-Bradykinin: A metabolite of bradykinin that has lost the C-terminal arginine residue.

Des-Arg10-Kallidin: A metabolite of this compound that has lost the C-terminal arginine residue.

Uniqueness: this compound is unique in its structure due to the presence of an additional lysine residue at the N-terminal end compared to bradykinin . This structural difference allows this compound to interact with different enzymes and receptors, leading to distinct physiological effects .

Actividad Biológica

Kallidin, also known as Lys-bradykinin, is a biologically active peptide that plays a significant role in various physiological processes, including vasodilation, inflammation, and pain modulation. It is part of the kallikrein-kinin system (KKS), which is crucial for regulating blood pressure and inflammatory responses. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is generated through the enzymatic action of kallikrein on kininogen precursors. It is structurally similar to bradykinin but differs by an additional N-terminal lysine residue. Both peptides activate bradykinin receptors (B1R and B2R), which mediate their physiological effects. This compound's biological activity is primarily characterized by its vasodilatory effects and its role in inflammation and pain signaling.

This compound exerts its biological effects through several mechanisms:

- Vasodilation : this compound induces vasodilation by promoting the release of nitric oxide (NO) from endothelial cells, leading to relaxation of smooth muscle cells in blood vessels.

- Inflammation : It enhances vascular permeability and promotes the migration of immune cells to sites of injury or infection.

- Pain Modulation : this compound contributes to pain signaling pathways by sensitizing nociceptive neurons.

Physiological Roles

- Regulation of Blood Pressure : this compound plays a crucial role in blood pressure regulation by inducing vasodilation and influencing renal function.

- Inflammatory Response : It is involved in the inflammatory response, contributing to edema formation and immune cell recruitment.

- Cardioprotection : this compound has been shown to exert cardioprotective effects, particularly during ischemic conditions.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

- Kinin Peptide Measurements : Research has demonstrated that levels of kinin peptides, including this compound, are significantly higher in tissues than in blood, indicating a localized effect within tissues .

- Cardiovascular Effects : A study investigating kinin-degrading enzymes in human heart tissue found that this compound and bradykinin contribute to improved hemodynamics and antiproliferative effects .

- Inflammatory Models : In animal models, this compound administration has been linked to increased vascular permeability and enhanced inflammatory responses .

Data Table: Summary of Biological Activities

Propiedades

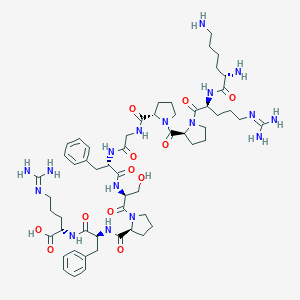

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSKZKQBTVLYEQ-FSLKYBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H85N17O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895018 | |

| Record name | Kallidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342-10-9 | |

| Record name | Kallidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kallidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bradykinin, N2-l-lysyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.